1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
- The methyl and propyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Amidation Reaction:
- The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine or amide under dehydrating conditions, often using reagents like carbodiimides.
Attachment of the 2-Propoxybenzamido Group:
- This step involves the coupling of the pyrazole derivative with 2-propoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazole Core:
- Starting from a suitable diketone or β-keto ester, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the pyrazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in biochemical assays or as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, influencing their activity and function.
Comparison with Similar Compounds
1-Methyl-3-propyl-1H-pyrazole-5-carboxamide: Lacks the 2-propoxybenzamido group, which may reduce its specificity and potency in certain applications.
4-(2-Propoxybenzamido)-1H-pyrazole-5-carboxamide: Lacks the methyl and propyl groups, potentially affecting its solubility and bioavailability.
Uniqueness: 1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-propoxybenzamido group enhances its potential for specific interactions with biological targets, while the methyl and propyl groups influence its physicochemical properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-methyl-4-[(2-propoxybenzoyl)amino]-5-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-4-8-13-15(16(17(19)23)22(3)21-13)20-18(24)12-9-6-7-10-14(12)25-11-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHROMDBMGIQCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1NC(=O)C2=CC=CC=C2OCCC)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464576 |
Source
|
Record name | 4-[2-propoxy benzamido]-1-methyl-3-propyl-5-carbamoyl pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-04-0 |
Source
|
Record name | 4-[2-propoxy benzamido]-1-methyl-3-propyl-5-carbamoyl pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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